![molecular formula C19H19NO6 B3616893 4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate](/img/structure/B3616893.png)
4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate
Overview
Description
4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate, also known as MPP, is a compound that has been extensively studied in scientific research. MPP is a synthetic compound that belongs to a class of compounds known as nonsteroidal anti-inflammatory drugs (NSAIDs). MPP has been shown to have potent anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory diseases.
Mechanism of Action
The exact mechanism of action of 4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate is not fully understood. However, it is believed that this compound exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2 and reducing the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to reduce oxidative stress and to have antioxidant properties. This compound has also been shown to reduce the production of nitric oxide, a molecule involved in the regulation of inflammatory responses.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate for lab experiments is its potent anti-inflammatory and analgesic properties. This compound has been shown to be effective in a variety of animal models of inflammatory diseases. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on 4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate. One area of interest is the development of new formulations of this compound that can improve its solubility and bioavailability. Another area of interest is the investigation of the potential therapeutic applications of this compound in other inflammatory diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully elucidate the mechanism of action of this compound and to identify any potential side effects or toxicities associated with its use.
Scientific Research Applications
4-({[4-(2-methoxy-2-oxoethoxy)phenyl]amino}carbonyl)phenyl propionate has been extensively studied for its potential therapeutic applications in various inflammatory diseases, including rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.
properties
IUPAC Name |
[4-[[4-(2-methoxy-2-oxoethoxy)phenyl]carbamoyl]phenyl] propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-3-17(21)26-16-8-4-13(5-9-16)19(23)20-14-6-10-15(11-7-14)25-12-18(22)24-2/h4-11H,3,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXZGKDMIZTUIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)OCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



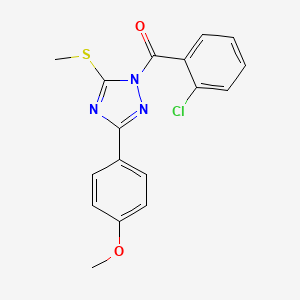
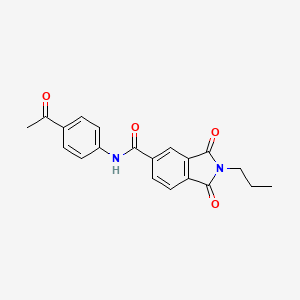
![5-bromo-N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)nicotinamide](/img/structure/B3616825.png)
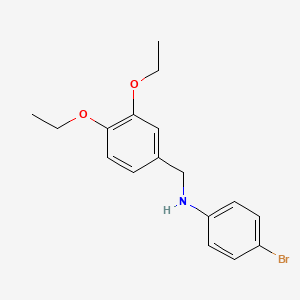
![1-benzyl-4-{[1-(mesitylsulfonyl)-4-piperidinyl]carbonyl}piperazine](/img/structure/B3616838.png)
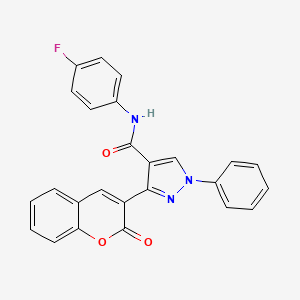


![N-(2-{[2-(4-bromo-3-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B3616872.png)
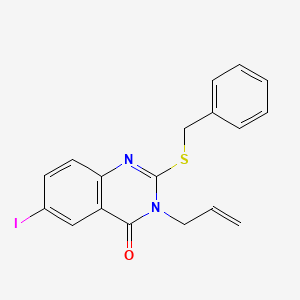
![4-allyl-1-[(4-methoxyphenyl)amino]-7,8-dihydro-6H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3616880.png)
![3-allyl-2-{[2-(3-chlorophenyl)-2-oxoethyl]thio}-6-iodo-4(3H)-quinazolinone](/img/structure/B3616900.png)
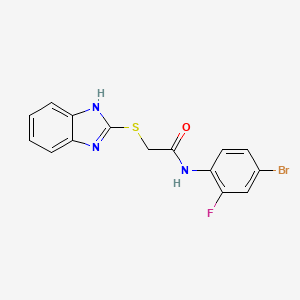
![N-(4-bromo-3-chlorophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B3616911.png)